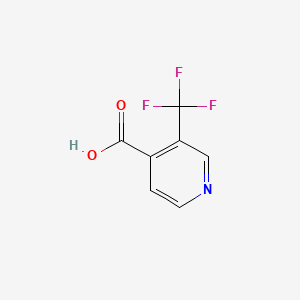

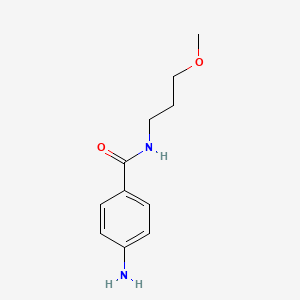

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide

カタログ番号 B1326605

CAS番号:

956576-46-8

分子量: 297.4 g/mol

InChIキー: ZWQYBAYZAOQRBX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Biological Activity

- A study by Keshk et al. (2008) focused on the synthesis of quinoline-2-carbohydrazide derivatives and their subsequent transformation into compounds with potential antimicrobial activity. This research involved reactions with aryl or alkyl isothiocyanates to produce quinoline thiosemicarbazides, which were further processed to generate compounds like 1,2,4-triazole-3(4H)-thiones, 1,3,4-oxadiazol-2-amines, and others. These compounds were evaluated for their antimicrobial properties (Keshk et al., 2008).

Antimicrobial Evaluation

- Another investigation by Özyanik et al. (2012) elaborated on the preparation of quinoline derivatives containing an azole nucleus from quinoline-2-carbohydrazide, which were then assessed for their antimicrobial activities. This study highlights the significance of incorporating azole moieties into quinoline derivatives to enhance their biological efficacy (Özyanik et al., 2012).

Antibacterial and Antitubercular Activities

- Research by Bodke et al. (2017) synthesized Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives by reacting 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with various aromatic aldehydes. These compounds were then tested for their antibacterial and antitubercular activities, showing significant efficacy against specific bacterial strains (Bodke et al., 2017).

Chemical Transformations and Anticancer Properties

- A study by Aleksanyan and Hambardzumyan (2019) detailed the synthesis of quinoline-6-carbohydrazide derivatives and their subsequent chemical transformations to produce compounds with potential anticancer properties. This included the formation of phenylhydrazinecarbotioamide, triazole, thiadiazole, and 1,3,4-oxadiazole derivatives, highlighting the versatility of quinoline carbohydrazide derivatives in medicinal chemistry (Aleksanyan & Hambardzumyan, 2019).

特性

IUPAC Name |

2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-10-7-8-15(21-10)14-9-12(16(20)19-17)11-5-3-4-6-13(11)18-14/h3-9H,2,17H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQYBAYZAOQRBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192471 |

Source

|

| Record name | 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide | |

CAS RN |

956576-46-8 |

Source

|

| Record name | 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

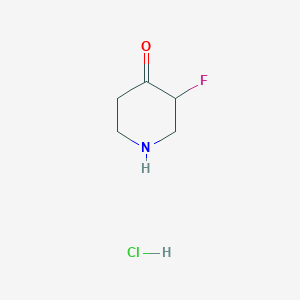

4-(4-Chlorobenzyl)-1,4-diazepan-5-one

1076243-02-1

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

856973-81-4

6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine

920036-28-8

![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)

![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)

![5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1326544.png)

![4-(6-Methoxy-3-pyridyl)-N-[2-methyl-3-[(6-oxo-4-piperazin-1-yl-pyridazin-1-yl)methyl]phenyl]benzamide](/img/structure/B1326552.png)